N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
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Overview
Description
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a furan ring, a fluoro substituent, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl ethylamine intermediate, which is then reacted with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro substituent can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the fluoro group may result in various substituted benzenesulfonamides.
Scientific Research Applications
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-chloro-4-methoxybenzenesulfonamide
- N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-bromo-4-methoxybenzenesulfonamide
Uniqueness
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4S/c1-18(2)13(15-5-4-8-22-15)10-17-23(19,20)11-6-7-14(21-3)12(16)9-11/h4-9,13,17H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZRKKPOIGXPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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